

1-Aminocyclopentanecarbonitrile hydrochloride

CAS 16195-83-8

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Compound of Interest

Compound Name: 1-Aminocyclopentanecarbonitrile
hydrochloride

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An In-depth Technical Guide to **1-Aminocyclopentanecarbonitrile Hydrochloride** (CAS 16195-83-8): A Key Intermediate in Pharmaceutical Synthesis

Introduction

1-Aminocyclopentanecarbonitrile hydrochloride (CAS RN: 16195-83-8) is a specialized organic molecule that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Characterized by a cyclopentane ring bearing both an amino group and a nitrile group on the same carbon, this α -aminonitrile is a versatile intermediate. Its primary significance in the pharmaceutical industry lies in its role as a key precursor in the manufacturing of angiotensin II receptor blockers, most notably Irbesartan, a widely used antihypertensive medication.^{[1][2]}

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of **1-Aminocyclopentanecarbonitrile hydrochloride**. It delves into its physicochemical properties, synthesis, quality control, applications, and safety protocols, offering field-proven insights grounded in authoritative chemical principles.

Physicochemical Properties & Specifications

The hydrochloride salt form of 1-aminocyclopentanecarbonitrile enhances its stability and handling properties, rendering it a crystalline solid that is more manageable than the free base

oil.[3][4] Proper characterization is the foundation of its effective use in GMP-compliant manufacturing.

Property	Value	Source(s)
CAS Registry Number	16195-83-8	[1][5]
Molecular Formula	C ₆ H ₁₀ N ₂ ·HCl	[1][6]
Molecular Weight	146.62 g/mol	[1][5][6]
IUPAC Name	1-aminocyclopentanecarbonitrile hydrochloride	[5]
Synonyms	1-Amino-1-cyanocyclopentane HCl	[1][6]
Appearance	Off-white to white solid	[3]
Boiling Point (Free Base)	~254.5 °C at 760 mmHg	[1]
Storage Conditions	Store in a dry, cool, well-ventilated place. Keep container tightly sealed.	[5][7]

Synthesis and Manufacturing Insights

The most direct and industrially relevant method for synthesizing α -aminonitriles like 1-aminocyclopentanecarbonitrile is the Strecker synthesis.[6][7] This robust, one-pot, three-component reaction provides an efficient route from simple carbonyl compounds.

Causality of the Strecker Synthesis

The reaction begins with a ketone (cyclopentanone), a source of ammonia (ammonium chloride), and a source of cyanide (sodium or potassium cyanide).[6][8] The ammonium chloride serves a dual purpose: it provides ammonia (NH₃) for imine formation and its mildly acidic nature protonates the carbonyl oxygen of cyclopentanone, activating it for nucleophilic attack.[7][8] The resulting iminium ion is a key electrophilic intermediate that is readily attacked by the cyanide nucleophile to form the stable α -aminonitrile.

Detailed Synthesis Protocol (Adapted from Patent Literature[4])

Objective: To synthesize 1-aminocyclopentanecarbonitrile from cyclopentanone.

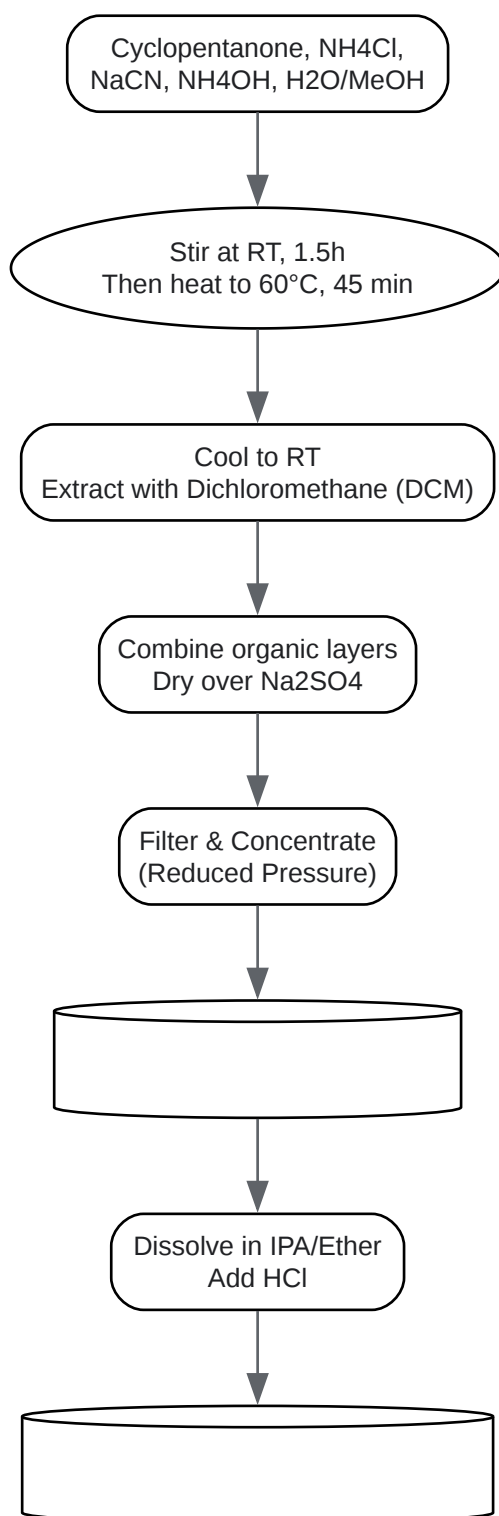
Materials:

- Cyclopentanone
- Sodium Cyanide (NaCN)
- Ammonium Chloride (NH₄Cl)
- 20% Aqueous Ammonia (NH₄OH)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Deionized Water
- Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

- **Reaction Setup:** In a suitable reaction vessel equipped with a stirrer and temperature control, dissolve sodium cyanide (1.97 g) in deionized water (3.9 mL).
- **Ammonia Addition:** To this solution, add a pre-mixed solution of ammonium chloride (2.33 g) in water (5.9 mL) and 20% aqueous ammonia (3.5 mL). The presence of excess ammonia helps to drive the equilibrium towards imine formation.
- **Substrate Addition:** Slowly add a solution of cyclopentanone (3 g) in methanol (3.8 mL) to the reaction mixture. Methanol is used as a co-solvent to ensure miscibility of the organic ketone in the aqueous medium.
- **Reaction:** Stir the mixture vigorously at ambient temperature for 1.5 hours. Subsequently, heat the mixture to 60°C for 45 minutes to ensure the reaction goes to completion.

- **Work-up & Extraction:** Cool the reaction mixture to room temperature (25°C). Transfer the mixture to a separatory funnel and extract several times with dichloromethane (DCM). The organic product will partition into the DCM layer, leaving the inorganic salts in the aqueous phase.
- **Drying and Isolation:** Combine the organic extracts and dry over anhydrous sodium sulfate. This step is crucial to remove residual water, which could interfere with downstream processes. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile as an oil.
- **Salt Formation (Final Step):** To obtain the stable hydrochloride salt, the resulting oil can be dissolved in a suitable solvent like isopropanol or ether and treated with a stoichiometric amount of hydrochloric acid (either gaseous or as a solution in a compatible solvent) to precipitate the solid **1-aminocyclopentanecarbonitrile hydrochloride**, which is then filtered and dried.



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Caption: Workflow for the Strecker synthesis of the target compound.

Role in Pharmaceutical Drug Development

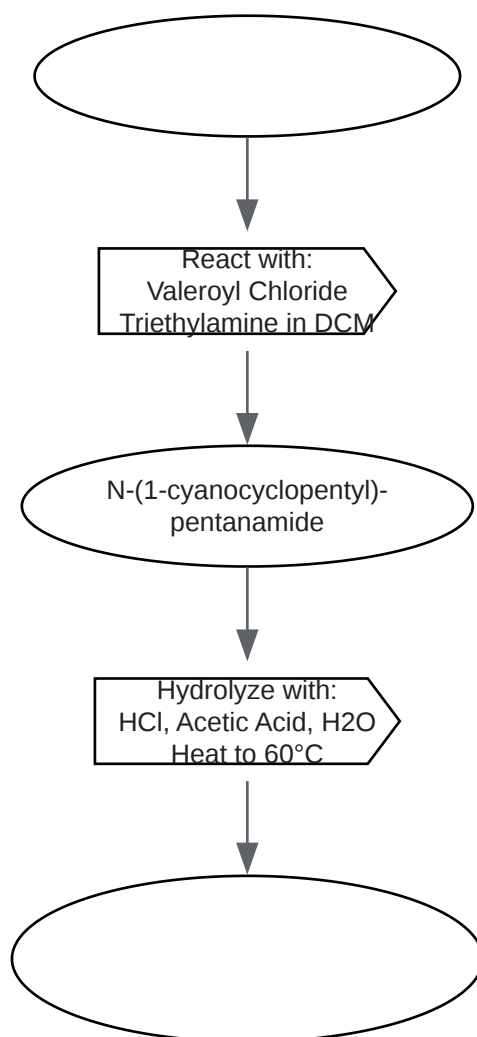
The utility of **1-aminocyclopentanecarbonitrile hydrochloride** is best exemplified by its application in the synthesis of Irbesartan. It provides the core spiro-cyclopentane structure essential for the final API.

Case Study: Synthesis of an Irbesartan Precursor

Following its synthesis, 1-aminocyclopentanecarbonitrile is acylated to form N-(1-cyanocyclopentyl)pentanamide. This intermediate is then hydrolyzed to produce 1-(pentanoylamino)cyclopentanecarboxylic acid, a key fragment for building the Irbesartan molecule.[\[4\]](#)[\[9\]](#)

Reaction Steps:

- **Acylation:** 1-aminocyclopentanecarbonitrile is reacted with valeroyl chloride in the presence of a base like triethylamine. The base neutralizes the HCl generated during the reaction, driving the acylation forward.[\[4\]](#)
- **Hydrolysis:** The resulting N-(1-cyanocyclopentyl)pentanamide is subjected to strong acidic hydrolysis (e.g., using a mixture of hydrochloric and acetic acid), which converts the nitrile group into a carboxylic acid.[\[4\]](#)



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Caption: Synthetic pathway to a key Irbesartan precursor.

Analytical Characterization and Quality Control

A robust set of analytical methods is essential to confirm the identity, purity, and quality of **1-aminocyclopentanecarbonitrile hydrochloride** before its use in API synthesis. The following protocols represent a self-validating system for quality control.

Test	Method	Purpose	Acceptance Criteria (Typical)
Identification	FT-IR Spectroscopy	Confirms presence of key functional groups.	Conforms to the reference spectrum.
Identification	^1H & ^{13}C NMR Spectroscopy	Confirms molecular structure.	Conforms to the predicted chemical shifts and structure.
Purity Assay	HPLC-UV	Quantifies the compound and detects impurities.	$\geq 98.0\%$ Purity
Identity Confirmation	Mass Spectrometry	Confirms molecular weight.	Corresponds to the theoretical molecular weight.

Protocol 1: Purity Analysis by Reverse-Phase HPLC

Rationale: HPLC is the gold standard for purity analysis due to its high resolution and quantitative accuracy. A reverse-phase method is chosen for its versatility. Since the analyte lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is appropriate. [\[10\]](#)

Methodology:

- Column: C18, 5 μm , 4.6 x 150 mm.
- Mobile Phase A: 0.1% Phosphoric acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: Isocratic, 80% A / 20% B.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.

- **Sample Preparation:** Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
- **Injection Volume:** 10 μ L.
- **Analysis:** The retention time of the main peak should be consistent, and purity is calculated based on the area percentage of all observed peaks.

Protocol 2: Spectroscopic Identification

Rationale: Orthogonal spectroscopic techniques provide unambiguous structural confirmation. FT-IR is excellent for functional group identification, while NMR provides a detailed map of the carbon-hydrogen framework.

Expected FT-IR Spectral Data

Functional Group	Characteristic Absorption (cm^{-1})	Rationale
N-H Stretch (Amine Salt)	3200 - 2800 (broad)	Stretching vibrations of the ammonium (R-NH_3^+) group.
C-H Stretch (Aliphatic)	2960 - 2850	C-H stretching in the cyclopentane ring. [11]
$\text{C}\equiv\text{N}$ Stretch (Nitrile)	2260 - 2220	Characteristic stretching of the nitrile functional group. [11]
N-H Bend (Amine Salt)	1650 - 1580	Bending vibration of the ammonium group. [11]

Predicted ^1H and ^{13}C NMR Spectral Data (in D_2O)

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.

^1H NMR:

- δ 2.0-2.4 ppm (m, 4H): Protons on carbons beta to the quaternary center.

- δ 1.8-2.0 ppm (m, 4H): Protons on carbons gamma to the quaternary center.
- The amine protons (NH_3^+) are typically broad and may exchange with D_2O , often not being observed.

^{13}C NMR:

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale
C-CN (Quaternary)	50 - 60	Quaternary carbon attached to both electron-withdrawing N and CN groups.
-CH ₂ - (adjacent)	35 - 45	Carbons alpha to the quaternary center. [12] [13]
-CH ₂ - (remote)	20 - 30	Carbon beta to the quaternary center. [12] [13]

| -C \equiv N (Nitrile) | 115 - 125 | Characteristic shift for a nitrile carbon.[\[12\]](#)[\[13\]](#) |

Safety, Handling, and Storage

As a chemical intermediate, particularly a nitrile, **1-aminocyclopentanecarbonitrile hydrochloride** requires careful handling in a controlled laboratory or manufacturing environment.

Hazard Identification

Hazard	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity	GHS06	Danger	H301: Toxic if swallowed.[5] H311: Toxic in contact with skin.[5] H331: Toxic if inhaled.[5]
Irritation	GHS07	Warning	H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6][7]

Safe Handling Protocol

Objective: To prevent exposure and ensure safe manipulation of the compound.

- Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[7][14] Ensure an eyewash station and safety shower are immediately accessible.[14]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[7]
 - Eye Protection: Use tightly fitting safety goggles or a face shield.[7]
 - Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[7]
- Handling Practices:
 - Avoid formation of dust and aerosols.[7]
 - Do not eat, drink, or smoke in the work area.[6]

- Wash hands thoroughly after handling.[6]
- Take off any contaminated clothing immediately and wash before reuse.[6]
- First Aid Measures:
 - If Inhaled: Move person to fresh air. Seek immediate medical attention.[7]
 - In Case of Skin Contact: Wash off with soap and plenty of water. Seek medical attention.[7]
 - In Case of Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention.[7]
 - If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[7]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][15] Some suppliers recommend refrigerated storage at 4°C for long-term stability.[5]

Conclusion

1-Aminocyclopentanecarbonitrile hydrochloride is more than a simple chemical; it is an enabling intermediate for the synthesis of life-saving medicines. Its well-defined synthesis via the Strecker reaction and its crucial role in forming the spirocyclic core of drugs like Irbesartan underscore its importance in modern pharmaceutical development. A thorough understanding of its properties, analytical profile, and safe handling procedures, as detailed in this guide, is paramount for any scientist or researcher aiming to leverage its synthetic potential. By adhering to rigorous scientific principles and safety protocols, this versatile building block will continue to be a valuable asset in the creation of novel and complex therapeutic agents.

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